The compound was first discovered in the 1950s and is produced by the fermentation of Streptomyces noursei. This organism is characterized by its ability to produce a range of bioactive compounds, including nystatin. The production process involves growing the bacterium in a nutrient-rich medium, followed by extraction and purification of the antibiotic from the culture.
Nystatin belongs to the class of antifungal agents known as polyenes. These compounds are characterized by their multiple conjugated double bonds, which contribute to their ability to bind to sterols in fungal cell membranes, leading to cell death.
The synthesis of nystatin involves several steps, including fermentation, extraction, and purification:
The extraction process typically involves adjusting the pH and using specific solvents that are water-insoluble to maximize yield. Techniques such as high-performance liquid chromatography (HPLC) are employed to analyze and quantify nystatin during synthesis .
Nystatin's molecular structure consists of a complex arrangement of carbon, hydrogen, and oxygen atoms. It features multiple double bonds within its polyene chain, contributing to its antifungal activity. The structure can be represented as follows:
The infrared (IR) absorption spectrum of nystatin reveals characteristic peaks corresponding to functional groups present in its structure. These analyses help confirm the identity and purity of synthesized nystatin .
Nystatin primarily functions through its interaction with fungal cell membranes:
The mechanism involves forming pores in the membrane due to the aggregation of nystatin molecules around ergosterol, which compromises cellular homeostasis .
Nystatin's antifungal action is primarily through its ability to bind ergosterol in fungal membranes:
Research indicates that nystatin's effectiveness can be influenced by factors such as concentration and exposure time .
Relevant analyses often utilize techniques like UV-Vis spectroscopy and thermal gravimetric analysis (TGA) to assess stability and degradation properties .
Nystatin has several scientific uses:
Nystatin belongs to the polyene macrolide class of antifungals, characterized by a large macrocyclic lactone ring (38-membered for nystatin A₁) conjugated with a series of hydroxylated residues and a mycosamine sugar moiety (D-mycosamine, 3-amino-3,6-dideoxymannose). This amphipathic structure is fundamental to its antifungal activity, with specific regions governing sterol interactions [2] [7]. The rigid polyol segment, comprising multiple hydroxyl groups, forms hydrogen-bonding networks with water molecules and phospholipid head groups, facilitating membrane insertion. Crucially, the hydrophobic polyene chromophore, typically containing a conjugated heptaene system in nystatin A₁, interacts with the sterol-dependent membrane domains via van der Waals forces and hydrophobic effects.
The C35 mycosamine residue attached via a β-glycosidic bond plays a pivotal role in specific sterol recognition. Its protonated amino group at physiological pH interacts electrostatically with the 3β-hydroxyl group of ergosterol, creating a key anchoring point. Crystallographic studies of the cytochrome P450 enzyme NysL, responsible for the final hydroxylation step in nystatin biosynthesis (converting 10-deoxynystatin to nystatin A₁), reveal how the C10 hydroxyl group positions the molecule optimally within the binding pocket, enhancing its interaction with ergosterol's unique double-bond system (C7-C8 in ring B and C22-C23 in the side chain) compared to cholesterol [7]. Modifications at the C16 carboxyl group or the mycosamine nitrogen significantly alter binding affinity and selectivity. For instance, N-(2-hydroxyethyl)amidation of nystatin A₁ enhances water solubility and improves the activity/toxicity ratio, partly by modulating sterol interaction dynamics [2] [9].
Table 1: Key Structural Elements of Nystatin A₁ Governing Ergosterol Binding
Structural Region | Chemical Features | Role in Ergosterol Binding |
---|---|---|
Polyol Segment | Hydroxyl groups in a specific spatial configuration | Membrane insertion; H-bonding with phospholipids; Orientation stabilization |
Polyene Chromophore | Conjugated heptaene system; Rigid planar structure | Hydrophobic interactions with sterol rings; Van der Waals contact with ergosterol side chains |
Mycosamine Sugar | C35-β-glycosidic bond; Protonated amino group (at pH ~7) | Electrostatic interaction with ergosterol 3β-OH; Specific recognition anchor point |
C16 Carboxyl Group | Free carboxylic acid | Modulates aggregation state; Influences membrane insertion depth |
C10 Hydroxyl Group | Secondary alcohol introduced by NysL P450 | Optimizes positioning within sterol-rich membrane domains; Enhances ergosterol specificity |
Upon binding ergosterol-rich membranes, nystatin undergoes self-assembly into transmembrane pores, fundamentally disrupting membrane integrity. Two distinct channel architectures are observed depending on the antibiotic application mode: single-length channels and double-length channels. When applied to one side of a sterol-containing bilayer membrane, nystatin forms single-length channels approximately 1.0-1.2 nm in length. In contrast, when present on both sides of the membrane, it forms tail-to-tail dimers of the single-length structures, effectively creating double-length channels (~2.0-2.4 nm) [1]. Both channel types exhibit similar permeability properties towards small nonelectrolytes like urea and glycerol, indicating shared structural features within the pore lumen [1] [4].
Fluorescence spectroscopy studies, particularly mean fluorescence lifetime measurements, reveal a critical threshold for pore formation. Nystatin's mean fluorescence lifetime sharply increases from ~5 ns to ~37 ns upon reaching approximately 100 molecules per ergosterol-containing liposome, signifying oligomerization and excitonic coupling between adjacent polyene chromophores [4]. This oligomerization coincides with a dramatic increase in membrane permeabilization kinetics. The channels formed are size-discriminative, allowing monovalent ions (K⁺, Na⁺, Cl⁻) and small molecules (e.g., water, urea) to pass while blocking larger solutes. Electrophysiological studies demonstrate that these channels exhibit voltage-dependent conductance, with higher conductance observed at negative holding potentials [4] [8]. The process is critically dependent on membrane thickness; membranes composed of monoglycerides with acyl chains longer than 18 carbons become insensitive to one-sided nystatin action, as the increased hydrophobic thickness impedes the formation of functional transmembrane pores by the single-length structures [1].
Table 2: Characteristics of Nystatin-Induced Transmembrane Channels
Channel Type | Formation Condition | Approx. Length | Key Structural Feature | Permeability Properties |
---|---|---|---|---|
Single-Length | Nystatin present on one membrane side | ~1.0-1.2 nm | Barrel-like oligomer anchored in one leaflet | Permeable to ions (K⁺, Na⁺, Cl⁻), water, urea, glycerol; Size-discriminating (<~0.8 nm) |
Double-Length | Nystatin present on both membrane sides | ~2.0-2.4 nm | Tail-to-tail dimer of single-length structures | Similar permeability profile to single-length; Higher stability; Observed in planar bilayers |
While both nystatin and amphotericin B (AmB) are polyene macrolides targeting ergosterol, significant differences exist in their sterol selectivity and membrane interaction mechanisms, explaining their differential toxicity profiles. Nystatin demonstrates a higher kinetic threshold for pore formation in cholesterol-containing membranes compared to AmB. Fluorescence studies using large unilamellar vesicles (LUVs) show that nystatin's spectroscopic properties and K⁺ efflux kinetics change dramatically with concentration in ergosterol-containing POPC liposomes, indicating a switch from monomeric adsorption to oligomeric pore formation. In contrast, in cholesterol-containing POPC liposomes, neither nystatin's fluorescence characteristics nor the K⁺ efflux kinetics vary significantly with concentration, suggesting that the oligomeric pore formation stage (Stage 2) is either never reached or results in structurally distinct, less functional aggregates in cholesterol-rich bilayers [4]. This correlates with partitioning experiments showing nystatin's partition coefficient (Kp) is approximately 10-fold higher for ergosterol-containing membranes than cholesterol-containing ones [4].
The molecular basis for this selectivity lies in the precise molecular recognition of sterol features. Ergosterol differs from cholesterol by having additional double bonds (at C7-C8 and C22-C23) and a methyl group at C24. These structural nuances create a more planar and rigid sterol molecule with altered positioning within the bilayer. Nystatin exhibits a stronger affinity for this ergosterol configuration, facilitating tighter antibiotic-sterol complexes conducive to productive oligomerization. UV-sensitive microscopy directly visualizes this differential binding: nystatin binds extensively to the plasma membrane of wild-type yeast cells containing ergosterol, while ergosterol-deficient yeast mutants loaded with cholesterol show drastically reduced membrane staining [5]. In mammalian cells (e.g., CHO cells), nystatin often forms large aggregates adhering to the cell surface, followed by slow diffusion into the membrane, without significantly altering the lateral diffusion of cholesterol analogues like TopFluor-cholesterol [5]. AmB, while also ergosterol-preferring, forms more stable pores in cholesterol-containing bilayers than nystatin, contributing to its higher mammalian cell toxicity [4] [8].
Beyond direct membrane permeabilization, nystatin induces oxidative damage in fungal cells through lipid peroxidation, contributing to its fungicidal activity. Polyunsaturated fatty acids (PUFAs) in phospholipids, particularly those esterified at the sn-2 position (e.g., linoleic acid, arachidonic acid), are primary targets. The process initiates when nystatin binding or pore formation disrupts cellular redox homeostasis, leading to an accumulation of reactive oxygen species (ROS) like hydroxyl radicals (HO•) and hydroperoxyl radicals (HO₂•) [10]. These highly reactive species abstract an allylic hydrogen atom from a PUFA, generating a carbon-centered lipid radical (L•). This radical rapidly reacts with molecular oxygen to form a lipid peroxyl radical (LOO•), which propagates the chain reaction by abstracting hydrogen from adjacent PUFAs, yielding lipid hydroperoxides (LOOH) [3] [10].
Lipid hydroperoxides are unstable and decompose, often via iron-catalyzed Fenton reactions (LOOH + Fe²⁺ → LO• + OH⁻ + Fe³⁺), generating reactive alkoxyl radicals (LO•). This perpetuates the peroxidation cascade. Key cytotoxic aldehydes produced include malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE). 4-HNE is particularly toxic due to its electrophilicity, enabling it to form adducts with proteins and nucleic acids, impairing essential cellular functions and ultimately promoting cell death [10]. The accumulation of peroxidized lipids alters fundamental membrane properties: increasing curvature stress, reducing fluidity, and promoting micellization and pore formation. This exacerbates membrane leakiness initiated by nystatin channels and contributes to the irreversible loss of membrane integrity observed during fungal cell killing. While primarily studied in model membranes and mammalian systems, the induction of lipid peroxidation represents a significant secondary mechanism amplifying nystatin's primary pore-forming action against ergosterol-containing fungal membranes [3] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0